Cas no 2068065-03-0 (4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/2068065-03-0x500.png)
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
- BrC=1C=2N(C=C(C=1)OC)N=CC=2C=O
- 4-bromo-6-methoxy-pyrazolo[1,5-a]pyridine-3-carboxaldehyde
- CS-0127753
- SCHEMBL18389876
- 2068065-03-0
- G79443
- DB-128854
-
- インチ: 1S/C9H7BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-5H,1H3
- InChIKey: NGSDGWYCSBMTCY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C(=C([H])N2C1=C(C([H])=O)C([H])=N2)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 253.96909g/mol
- どういたいしつりょう: 253.96909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332152-1g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 95%+ | 1g |
$2660 | 2021-08-18 | |
Aaron | AR021ZL4-250mg |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 250mg |
$104.00 | 2025-02-13 | |
Aaron | AR021ZL4-1g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 1g |
$208.00 | 2025-02-13 | |
Ambeed | A615682-1g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 1g |
$1550.0 | 2025-02-20 | |
Chemenu | CM332152-1g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 95%+ | 1g |
$1637 | 2023-01-03 | |
1PlusChem | 1P021ZCS-5g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 5g |
$649.00 | 2023-12-19 | |
1PlusChem | 1P021ZCS-250mg |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 250mg |
$138.00 | 2023-12-19 | |
1PlusChem | 1P021ZCS-1g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 1g |
$230.00 | 2023-12-19 | |
Aaron | AR021ZL4-5g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 5g |
$658.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198393-1g |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde |
2068065-03-0 | 97% | 1g |
¥12768 | 2023-04-14 |
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde 関連文献
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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3. Back matter
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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7. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehydeに関する追加情報
Professional Introduction to 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 2068065-03-0)
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 2068065-03-0, belongs to the pyrazolo[1,5-a]pyridine class, which is renowned for its broad spectrum of biological activities and potential therapeutic applications. The presence of both bromo and methoxy substituents in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The< strong>pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to interact with multiple biological targets. Researchers have leveraged this scaffold to develop compounds with diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The aldehyde functional group at the 3-position of the pyrazolo[1,5-a]pyridine core further extends its utility as a key building block in organic synthesis, enabling the formation of complex molecular architectures through condensation reactions with various nucleophiles.
In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds for therapeutic purposes. The< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde has emerged as a critical intermediate in the synthesis of several lead compounds that are currently undergoing preclinical and clinical evaluations. Its unique structural features make it an ideal candidate for further derivatization, allowing chemists to explore new chemical space and identify potential drug candidates with improved efficacy and reduced toxicity.
One of the most compelling aspects of< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically target kinases, researchers aim to disrupt aberrant signaling pathways that drive disease progression. The bromo and methoxy substituents on the< strong>pyrazolo[1,5-a]pyridine core provide excellent handles for further functionalization, enabling the creation of potent and selective kinase inhibitors.
The< strong>CAS No. 2068065-03-0 compound has also shown promise in the field of immunology. Recent studies have demonstrated that certain derivatives of pyrazolo[1,5-a]pyridine can modulate immune responses by interacting with immune receptors and signaling pathways. These findings have opened up new avenues for the development of immunomodulatory agents that could be used to treat autoimmune diseases and enhance vaccine efficacy. The aldehyde group in< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde allows for further derivatization into Schiff bases and other heterocyclic systems that exhibit immunomodulatory properties.
The synthesis of< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The bromination and methoxylation steps are critical in introducing the necessary substituents that enhance its reactivity and biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The< strong>pyrazolo[1,5-a]pyridine scaffold is not only valuable in drug discovery but also in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The aldehyde group in< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde serves as a coordination site for metal ions, facilitating the construction of these complex structures.
In conclusion,< strong>4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 2068065-03-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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